5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related indole derivatives often involves catalyzed reactions. For instance, copper-catalyzed oxidative coupling reactions have been employed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, highlighting the efficiency and atom economy of modern synthetic methods (Li et al., 2015). Similarly, gold-catalyzed cycloisomerizations have been utilized for the preparation of 1H-indole-2-carbaldehydes, demonstrating the versatility of precious metal catalysis in indole chemistry (Kothandaraman et al., 2011).
Molecular Structure Analysis
The structure of indole derivatives, including those similar to 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, can be elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These techniques confirm the presence of the indole core and substituents, providing insight into the electronic and spatial configuration critical for their reactivity and properties.
Chemical Reactions and Properties
Indole derivatives undergo a wide range of chemical reactions. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols forms new heterocyclic compounds, showcasing the reactivity of the indole moiety towards nucleophilic substitution and cyclization reactions (Vikrishchuk et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis of 3-Fluoropyrroles : A study explored the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are related to the synthesis of various new 3-fluorinated pyrroles (Surmont et al., 2009).
- Synthesis of Indole Derivatives : The synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone was detailed, showcasing the formation of molecules paired by aminocarbonyl hydrogen bonds (Ali et al., 2005).
Catalytic and Biological Activities
- Catalytic Activity : A study on nickel ferrite nanoparticles showed their catalytic activity in synthesizing 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These derivatives were screened for anti-oxidant and anti-microbial activity (Rao et al., 2019).
- Anti-Cancer Activity : The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones was conducted in a water-mediated process. These compounds were evaluated for their in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
Novel Applications and Interactions
- Indole-Based Sensor for Hydrogen Sulfate Ion : A study highlighted the development of a simple indole-based receptor as a selective turn-on fluorescent sensor for HSO4(-) ions (Wan et al., 2014).
- Synthesis of Carbazoles and Indoles : Copper-catalyzed three-component formal [3+1+2] benzannulation reactions were developed for the synthesis of various carbazoles and indoles, demonstrating high yield and wide substrate scope (Guo et al., 2020).
Safety And Hazards
Future Directions
Given the importance of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde in the synthesis of biologically active compounds and its potential in the synthesis of diverse heterocyclic derivatives , future research could focus on exploring its potential applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
5-fluoro-1-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJEWSFESAGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362540 | |
Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
441715-30-6 | |
Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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